
Octadecyl 4-amino-5-(ethylsulfanyl)-5-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecyl 4-amino-5-(ethylsulfanyl)-5-oxopentanoate is a synthetic organic compound with a unique structure that combines an octadecyl chain with an amino group, an ethylsulfanyl group, and a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 4-amino-5-(ethylsulfanyl)-5-oxopentanoate typically involves a multi-step process. The starting materials include octadecyl alcohol, 4-amino-5-(ethylsulfanyl)-5-oxopentanoic acid, and appropriate reagents for esterification. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Esterification: The first step involves the esterification of octadecyl alcohol with 4-amino-5-(ethylsulfanyl)-5-oxopentanoic acid. This reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and scalability. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product quality.
化学反応の分析
Types of Reactions
Octadecyl 4-amino-5-(ethylsulfanyl)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent, low temperatures.
Substitution: Various nucleophiles (e.g., halides, amines), solvents like dichloromethane, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted amino derivatives.
科学的研究の応用
Octadecyl 4-amino-5-(ethylsulfanyl)-5-oxopentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a bioactive compound. It may interact with biological molecules and pathways, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic properties. Its ability to undergo various chemical modifications makes it a versatile compound for medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials. Its long alkyl chain and functional groups make it suitable for applications in surfactants, lubricants, and coatings.
作用機序
The mechanism of action of Octadecyl 4-amino-5-(ethylsulfanyl)-5-oxopentanoate involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of enzymes, alter receptor signaling, and affect membrane properties, leading to various biological effects.
類似化合物との比較
Similar Compounds
Octadecyl 4-amino-5-(methylsulfanyl)-5-oxopentanoate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Octadecyl 4-amino-5-(ethylsulfanyl)-5-hydroxypentanoate: Similar structure but with a hydroxyl group instead of a ketone group.
Octadecyl 4-amino-5-(ethylsulfanyl)-5-oxobutanoate: Similar structure but with a shorter alkyl chain.
Uniqueness
Octadecyl 4-amino-5-(ethylsulfanyl)-5-oxopentanoate is unique due to its combination of a long octadecyl chain with an amino group, an ethylsulfanyl group, and a ketone group This unique structure imparts specific chemical and physical properties that differentiate it from similar compounds
特性
CAS番号 |
661460-01-1 |
|---|---|
分子式 |
C25H49NO3S |
分子量 |
443.7 g/mol |
IUPAC名 |
octadecyl 4-amino-5-ethylsulfanyl-5-oxopentanoate |
InChI |
InChI=1S/C25H49NO3S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-29-24(27)21-20-23(26)25(28)30-4-2/h23H,3-22,26H2,1-2H3 |
InChIキー |
SBULSPFLCABRIB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCC(C(=O)SCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid](/img/structure/B12539989.png)
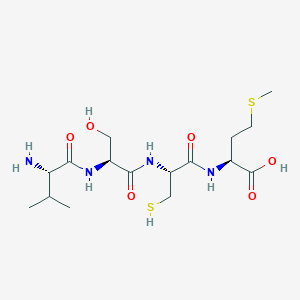
![N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide](/img/structure/B12540005.png)
![1-Methoxy-4-{1-[(prop-2-yn-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12540007.png)
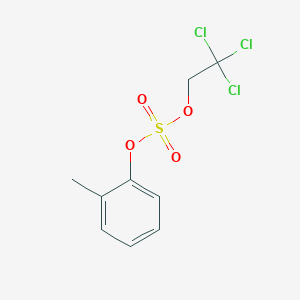
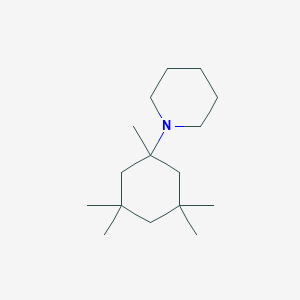
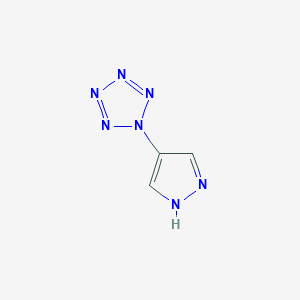

![1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone](/img/structure/B12540022.png)
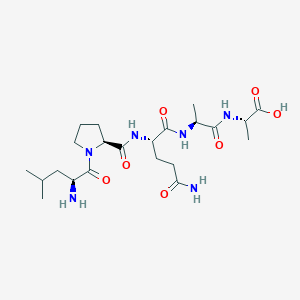
![1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12540044.png)
![tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane](/img/structure/B12540056.png)
![Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate](/img/structure/B12540061.png)
